molecular formula C36H28N2O6 B1249526 Artabonatine F

Artabonatine F

Cat. No. B1249526
M. Wt: 584.6 g/mol
InChI Key: MENINHFAENXWBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Artabonatine F is a natural product found in Artabotrys hexapetalus with data available.

Scientific Research Applications

Isolation and Structure Elucidation

A significant area of research involving Artabonatine F focuses on its isolation and structural analysis. Artabonatine F, along with other novel alkaloids such as uncinine, artabonatine C, D, and E, has been isolated from Artabotrys uncinatus. The structures of these compounds were determined using NMR and mass spectral data. This research contributes to the broader understanding of the chemical diversity and potential bioactive compounds in the Artabotrys genus (Hsieh et al., 2001).

Synthetic Studies

Another research application includes synthetic studies aimed at exploring the bioactivities of compounds like Artabonatine F. For example, a study established a synthesis process for 7-oxygenated aporphines, which included compounds related to Artabonatine A and E. This research helps in understanding the potential pharmaceutical applications of these compounds (Ku & Cuny, 2015).

Phytochemical Profiling

In a broader sense, Artabonatine F is part of the phytochemical profiling of the Artabotrys species. This profiling is crucial for understanding the therapeutic potential of these plants. Artabotrys species have been found to contain various phytochemicals, including alkaloids, terpenoids, and flavonoids, which contribute to their medicinal properties (Puri, 2020).

Biomedical Potential

Artabonatine F is part of the broader research into the biomedical potential of the Artabotrys genus. Studies have explored various pharmacological activities of these plants, such as antimicrobial, antioxidant, and antifertility properties. This comprehensive understanding aids in recognizing the full potential of these compounds for therapeutic applications (Chakrabarti et al., 1968).

properties

Molecular Formula

C36H28N2O6

Molecular Weight

584.6 g/mol

IUPAC Name

7-methoxy-13-(7-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),12,14,16,18-heptaen-13-yl)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),12,14,16,18-heptaene

InChI

InChI=1S/C36H28N2O6/c1-39-31-21-11-13-37-29-23(17-7-3-5-9-19(17)27(25(21)29)33-35(31)43-15-41-33)24-18-8-4-6-10-20(18)28-26-22(12-14-38-30(24)26)32(40-2)36-34(28)42-16-44-36/h3-10,37-38H,11-16H2,1-2H3

InChI Key

MENINHFAENXWBW-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C3C4=CC=CC=C4C(=C5C3=C1CCN5)C6=C7C8=C(CCN7)C(=C9C(=C8C1=CC=CC=C16)OCO9)OC)OCO2

synonyms

artabonatine F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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